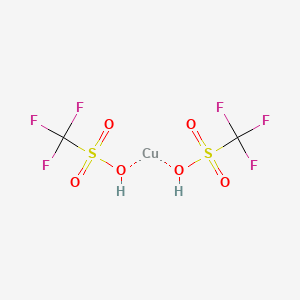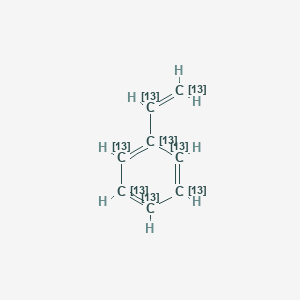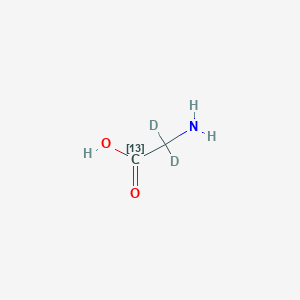
2-amino-2,2-dideuterioacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2,2-dideuterioacetic acid is a deuterated analog of glycine, where the hydrogen atoms at the alpha carbon are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,2-dideuterioacetic acid typically involves the deuteration of glycine. One common method is the exchange reaction of glycine with deuterium oxide (D₂O) under basic conditions. The reaction is usually carried out by dissolving glycine in D₂O and adding a base such as sodium hydroxide. The mixture is then heated to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2,2-dideuterioacetic acid can undergo various chemical reactions similar to those of glycine. These include:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or peptides.
Applications De Recherche Scientifique
2-amino-2,2-dideuterioacetic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-amino-2,2-dideuterioacetic acid involves its incorporation into biochemical pathways where it can replace glycine. The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities. The molecular targets and pathways involved are similar to those of glycine, but the deuterium substitution can lead to differences in reaction rates and product distributions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The non-deuterated analog of 2-amino-2,2-dideuterioacetic acid.
2-amino-3,3-dideuterioacetic acid: Another deuterated analog with deuterium atoms at different positions.
2-amino-2,2-difluoroacetic acid: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to its deuterium substitution, which provides distinct isotopic properties. This makes it valuable for studies involving kinetic isotope effects and NMR spectroscopy. Its stability and similarity to glycine allow it to be used in various biochemical and industrial applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
78.072 g/mol |
Nom IUPAC |
2-amino-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1 |
Clé InChI |
DHMQDGOQFOQNFH-RJODLBAVSA-N |
SMILES isomérique |
[2H]C([2H])([13C](=O)O)N |
SMILES canonique |
C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


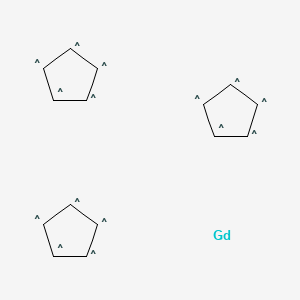



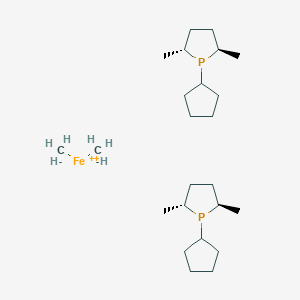
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)


